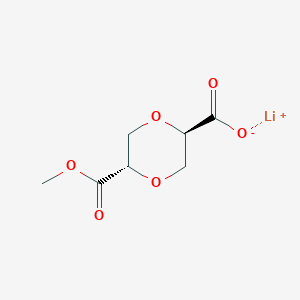
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid, also known as Fmoc-Iaa-OH, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
科学的研究の応用
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid has been widely used in scientific research due to its diverse applications. One of its most common applications is in the synthesis of peptides and proteins, where it is used as a building block for the synthesis of various peptides and proteins. It has also been used in the development of drug delivery systems, where it is used as a linker to attach drugs to carrier molecules. Furthermore, this compound has been used in the development of biosensors for the detection of various biomolecules.
作用機序
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid acts as a building block for the synthesis of peptides and proteins. It is incorporated into the peptide chain through peptide bond formation and can be used to introduce various functional groups into the peptide sequence. The incorporation of this compound into the peptide chain can also affect the conformation and stability of the peptide.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is primarily used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their sequence and structure.
実験室実験の利点と制限
One of the main advantages of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in lab experiments is its versatility. It can be used to synthesize a wide range of peptides and proteins with different sequences and structures. Additionally, this compound is stable and can be stored for extended periods without degradation. However, the synthesis of peptides and proteins using this compound can be time-consuming and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a linker. Additionally, this compound could be used in the development of new biosensors for the detection of various biomolecules. Finally, the synthesis of peptides and proteins using this compound could be optimized to improve the efficiency and yield of the synthesis process.
合成法
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for synthesizing this compound is SPPS, which involves the use of a resin-bound amino acid and a coupling reagent to form peptide bonds. The synthesis of this compound involves the coupling of Fmoc-Ile-OH with 2-iodo-phenylacetic acid in the presence of a coupling reagent such as HBTU or HATU.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYRBNHRJKMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)
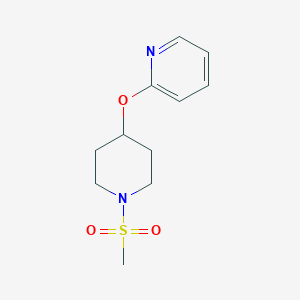
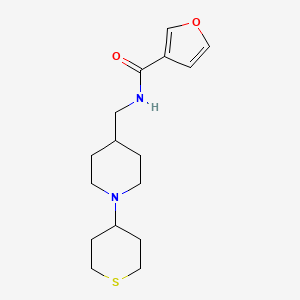
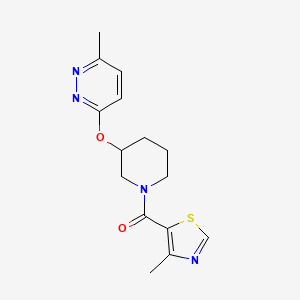
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2451625.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
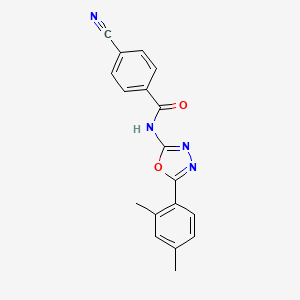
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

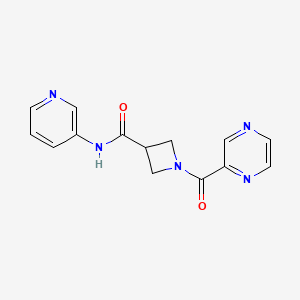
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

